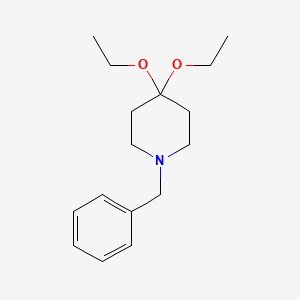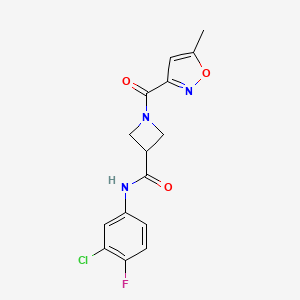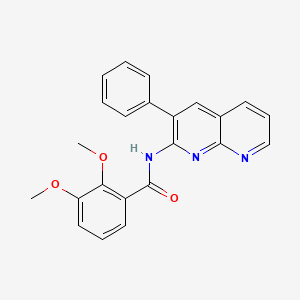![molecular formula C20H18N2O5S B2911154 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate CAS No. 877635-53-5](/img/structure/B2911154.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented. Additionally, there are several future directions for research that can be explored to further understand the potential applications of this compound.
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Similar compounds such as 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-n-arylacetamides have shown to selectively bind to cyclopropane mycolic acid synthase 1 , an enzyme essential for the construction of the tuberculosis bacteria cell wall .
Mode of Action
Based on the structural similarity to other compounds, it is hypothesized that it may interact with its target enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Given the potential target, it may interfere with the synthesis of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Result of Action
If it indeed targets the cyclopropane mycolic acid synthase 1, it could potentially lead to the disruption of the bacterial cell wall, resulting in the death of the bacteria .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various bacterial strains, making it a useful tool for researchers studying bacterial infections. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for researchers studying inflammatory and oxidative stress-related diseases.
One of the limitations of using [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate in lab experiments is its potential toxicity. While this compound has been shown to be effective against various bacterial strains, it may also have toxic effects on healthy cells. Additionally, this compound may have limited solubility in certain solvents, making it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research that can be explored to further understand the potential applications of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate. One area of research that can be explored is the development of novel drug delivery systems for this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies can be conducted to understand the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
Synthesemethoden
The synthesis of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate involves a multi-step process. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The second step involves the reaction of 2-ethoxybenzoyl chloride with 6-hydroxy-4-pyranone to form 6-ethoxy-4-oxypyran-3-yl benzoate. The third step involves the reaction of 6-ethoxy-4-oxypyran-3-yl benzoate with 4-methyl-2-thio-6-aminopyrimidine to form [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate.
Wissenschaftliche Forschungsanwendungen
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-3-25-17-7-5-4-6-15(17)19(24)27-18-11-26-14(10-16(18)23)12-28-20-21-9-8-13(2)22-20/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNPIVCNLRBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)

![N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2911080.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2911084.png)

![Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate](/img/structure/B2911086.png)

![7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2911089.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)
![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)
